molecular formula C7H11ClN2O2 B1582842 5-(4-Chlorobutyl)hydantoin CAS No. 40126-55-4

5-(4-Chlorobutyl)hydantoin

Cat. No. B1582842
CAS RN: 40126-55-4
M. Wt: 190.63 g/mol
InChI Key: ZKHLVOULDIXSCC-UHFFFAOYSA-N
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Description

5-(4-Chlorobutyl)hydantoin (5-CBH) is a synthetic heterocyclic compound with an interesting range of properties. It has been extensively studied for its potential uses in a variety of scientific research applications, as well as its biochemical and physiological effects. In

Scientific Research Applications

Antiviral Properties

5-(4-Chlorobutyl)hydantoin and similar hydantoin compounds have shown effectiveness in inhibiting the replication of viruses, such as poliovirus, in culture. Research by Vance et al. (1997) demonstrates that 5-(3,4-dichlorophenyl) methylhydantoin, a related compound, acts late in the replication cycle of poliovirus, suggesting involvement in virus encapsidation (Vance et al., 1997). Similarly, Verlinden et al. (2000) found that 5-(3,4-dichlorophenyl) methylhydantoin inhibits post-synthetic cleavages and assembly of poliovirus in a cell-free system, demonstrating its antiviral capabilities (Verlinden et al., 2000).

Antitumor and Antimicrobial Activities

Hydantoins have been explored as antitumor agents, with various substituents in the 5 position showing significant activity against cancerous cells. Rodgers et al. (1977) synthesized a series of hydantoins, finding notable antitumor effects in mouse models of lymphocytic leukemia (Rodgers et al., 1977). Moreover, Szymańska et al. (2002) reported that certain hydantoin derivatives have antimicrobial effects against Mycobacterium tuberculosis and other bacteria and fungi, suggesting a broad spectrum of potential therapeutic applications (Szymańska et al., 2002).

Synthesis and Characterization

Recent advances in the synthesis and characterization of hydantoins include the eco-friendly preparation of hydantoins from amino esters using a planetary ball-mill, as described by Konnert et al. (2014). This method highlights the ease and environmental friendliness of producing hydantoins (Konnert et al., 2014).

Antischistosomal Effects

Werbel et al. (1977) studied the antischistosomal effects of 5-(2,4,5-trichlorophenyl)hydantoin and its analogues, finding a significant reduction in live schistosomes in infected mice. This research indicates the potential use of hydantoins in treating parasitic infections (Werbel et al., 1977).

properties

IUPAC Name

5-(4-chlorobutyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHLVOULDIXSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282003
Record name 5-(4-Chlorobutyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobutyl)hydantoin

CAS RN

40126-55-4
Record name 40126-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Chlorobutyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AO Rogers, RD Emmick, LW Tyran… - Journal of the …, 1949 - ACS Publications
The Synthesis of DL-Lysine from Dihydropyran Page 1 May, 1949 Synthesis of dl-Lysine from Dihydropyran 1837 On cooling, thealkaline decomposition residuegave yellow crystals, …
Number of citations: 13 pubs.acs.org
Y Liu, W Zhang, LM Sayre - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
Pentosidine, a fluorescent advanced glycation endproduct that serves as a biomarker of diabetic complications, kidney dysfunction, oxidative stress, and aging and age‐related diseases…
Number of citations: 13 onlinelibrary.wiley.com
DG O'Dell - 1950 - search.proquest.com
rxa# .iX Page 1 PURDUE UNIVERSITY THIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISION by______________________Durward G-eorge O'Dell en …
Number of citations: 2 search.proquest.com
S Seal - 2013 - ethesis.nitrkl.ac.in
There are several procedures to extract the energy out of biomass. One of them, that has assumed particular importance is pyrolysis. In this work, cotton seed has been chosen as the …
Number of citations: 3 ethesis.nitrkl.ac.in

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